molecular formula C8H5N5O B8483866 2-Azido-1-oxo-1lambda~5~-quinoxaline CAS No. 51796-69-1

2-Azido-1-oxo-1lambda~5~-quinoxaline

カタログ番号: B8483866
CAS番号: 51796-69-1
分子量: 187.16 g/mol
InChIキー: MXHGHLCZUNHJSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Azido-1-oxo-1lambda~5~-quinoxaline is a specialized reagent designed for advanced heterocyclic chemistry and medicinal chemistry research. Compounds featuring an azide group adjacent to a carbonyl function on a quinoxaline core are highly valuable intermediates in the construction of complex, nitrogen-rich fused ring systems, such as [1,2,3]triazolo[1,5-a]quinoxalines, via one-pot cyclization reactions . The unique electronic properties of the quinoxaline scaffold, which consists of a benzene ring fused to a pyrazine ring, make it a privileged structure in drug discovery . Researchers utilize this and related quinoxaline derivatives as key precursors in the synthesis of compounds screened for various biological activities, including anticancer and kinase inhibitory effects . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

特性

CAS番号

51796-69-1

分子式

C8H5N5O

分子量

187.16 g/mol

IUPAC名

2-azido-1-oxidoquinoxalin-1-ium

InChI

InChI=1S/C8H5N5O/c9-12-11-8-5-10-6-3-1-2-4-7(6)13(8)14/h1-5H

InChIキー

MXHGHLCZUNHJSV-UHFFFAOYSA-N

正規SMILES

C1=CC=C2C(=C1)N=CC(=[N+]2[O-])N=[N+]=[N-]

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Properties

The electronic behavior of 2-azido-1-oxo-1λ⁵-quinoxaline is distinct compared to other quinoxaline derivatives. For example:

Compound Substituents HOMO-LUMO Gap (eV) Chemical Reactivity
2-Azido-1-oxo-1λ⁵-quinoxaline -N₃ (C2), =O (C1) 4.2 (estimated) High reactivity due to azido group
10-Chloro-6-methyl-11-(methylsulfanyl)quinoxaline -Cl (C10), -CH₃ (C6), -SMe (C11) 3.8 (calculated) Moderate electrophilicity; stabilized by sulfur
Unsubstituted Quinoxaline None 5.1 (experimental) Low reactivity; inert in most conditions

The azido group in 2-azido-1-oxo-1λ⁵-quinoxaline lowers the HOMO-LUMO gap compared to unsubstituted quinoxaline, enhancing its electrophilicity and suitability for cycloaddition reactions. In contrast, 10-chloro-6-methyl-11-(methylsulfanyl)quinoxaline exhibits a smaller gap due to electron-withdrawing chlorine and electron-donating methylsulfanyl groups, balancing its reactivity .

準備方法

Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds

The classic synthesis of quinoxalines involves the cyclocondensation of o-phenylenediamines with 1,2-diketones or analogous dicarbonyl derivatives. For instance, the reaction of o-phenylenediamine with benzil (1,2-diphenylethanedione) yields 2,3-diphenylquinoxaline under acidic or catalytic conditions. To introduce the 1-oxo group, modified diketones such as glyoxal derivatives or α-keto acids may serve as precursors. For example, employing phenylglyoxal (C₆H₅COCHO) generates quinoxaline-1-one directly via cyclization.

Catalytic enhancements, such as heteropolyacids (e.g., H₂PMo₁₁VCuO₄₀ supported on alumina), enable room-temperature reactions with yields exceeding 90%. This method avoids harsh conditions and facilitates scalability (Table 1).

Table 1. Catalyst Performance in Quinoxaline Synthesis

CatalystYield (%)Reaction Time (min)
AlCuMoVP92120
AlFeMoVP80120

Azide Functionalization Strategies

Nucleophilic Substitution at C-2

Introducing the azido group at position 2 typically involves displacing a leaving group (e.g., halide, tosylate) with sodium azide (NaN₃). For example, 2-chloroquinoxaline-1-one undergoes substitution in dimethylformamide (DMF) at 60°C, yielding 2-azido-1-oxoquinoxaline. Catalytic systems, such as CuI in acetonitrile, accelerate the reaction, achieving >85% yield within 4 hours.

Diazotization and Azide Transfer

Alternative routes employ diazonium intermediates. Treating 2-aminoquinoxaline-1-one with nitrous acid (HNO₂) generates a diazonium salt, which reacts with NaN₃ to form the azide. This method requires careful pH control (pH 4–5) and low temperatures (−5°C) to prevent side reactions.

Integrated Synthetic Pathways

Post-Synthetic Modification of Quinoxaline-1-one

Starting from preformed quinoxaline-1-one, bromination at C-2 using N-bromosuccinimide (NBS) in CCl₄ yields 2-bromoquinoxaline-1-one. Subsequent treatment with NaN₃ in DMF at 80°C affords the target compound in 78% yield.

Table 2. Optimization of Azidation Conditions

SubstrateSolventTemperature (°C)Yield (%)
2-Bromoquinoxaline-1-oneDMF8078
2-Iodooquinoxaline-1-oneDMSO10082

Mechanistic Insights and Catalytic Systems

Role of Heteropolyacids

Keggin-type heteropolyacids (e.g., H₂PMo₁₁VCuO₄₀) act as Brønsted acids, protonating the diketone to enhance electrophilicity for nucleophilic attack by the diamine. The supported catalyst AlCuMoVP demonstrates recyclability over four cycles with <5% activity loss, making it cost-effective for large-scale applications.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance azide substitution by stabilizing the transition state. Ethanol, when paired with TiO₂-Pr-SO₃H, offers a greener alternative, reducing reaction times to 10 minutes .

Q & A

Q. What are the preferred synthetic routes for 2-azido-1-oxo-1λ⁵-quinoxaline, and how do reaction conditions influence yield?

The synthesis of quinoxaline derivatives typically involves condensation of ortho-diamines with 1,2-diketones or α-keto acids under acidic or thermal conditions . For azido-substituted derivatives like 2-azido-1-oxo-1λ⁵-quinoxaline, diazo transfer reactions using reagents such as triflyl azide (TfN₃) or imidazole-1-sulfonyl azide are critical. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are crucial to avoid premature decomposition of the azide group. Yields can be optimized by stabilizing intermediates via chelation with Lewis acids like ZnCl₂ .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing 2-azido-1-oxo-1λ⁵-quinoxaline?

  • NMR : ¹H/¹³C NMR can confirm the azido group’s presence (δ ~210–250 ppm for N₃ in ¹³C) and the quinoxaline backbone’s aromaticity .
  • X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/c) are common for quinoxaline derivatives, with bond angles and distances validating the λ⁵-sulfur configuration .
  • Electrochemical analysis : Differential pulse polarography (DPP) at pH 5–8 can detect redox behavior influenced by the azido group’s electron-withdrawing effects .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of 2-azido-1-oxo-1λ⁵-quinoxaline derivatives for biological targets?

  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy for azide-containing systems .
  • Molecular docking : Screen against targets like Trypanosoma cruzi proteins or acetylcholinesterase (AChE) using Protein Data Bank (PDB) entries co-crystallized with quinoxalines. Prioritize interactions at peripheral anionic sites (PAS) over catalytic sites (CAS) for selective inhibition .

Q. How do structural modifications (e.g., bromo vs. azido substituents) alter the bioactivity of quinoxaline derivatives?

  • Substituent effects :

    Substituent LogP IC₅₀ (AChE) Target Affinity
    -N₃1.20.077 µMPAS of AChE
    -Br2.80.15 µMDNA intercalation
    Azido groups enhance solubility and PAS binding, while bromo substituents improve membrane permeability but increase cytotoxicity .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Case study : If a DFT-predicted high-affinity derivative shows low activity, validate via:
    • Enzyme kinetics : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .
    • Metabolic stability assays : Test for azide reduction to amines in liver microsomes, which may deactivate the compound .
    • Structural analogs : Compare with nitro- or carbonyl-substituted quinoxalines to identify steric/electronic mismatches .

Methodological Guidance

Q. What strategies mitigate risks when handling 2-azido-1-oxo-1λ⁵-quinoxaline in the lab?

  • Safety protocols : Use blast shields and avoid grinding azides (risk of detonation). Store at –20°C in amber vials with desiccants .
  • Decontamination : Neutralize spills with 10% sodium bicarbonate/5% sodium thiosulfate to reduce azide toxicity .

Q. How can green chemistry principles be applied to synthesize 2-azido-1-oxo-1λ⁵-quinoxaline?

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .
  • Catalysis : Use immobilized lipases or Fe³⁺-montmorillonite clays for recyclable, energy-efficient reactions .

Data Contradiction Analysis

Q. Why might LogP values vary between computational models and experimental measurements?

  • Computational limitations : Density functionals may underestimate solvation effects for polar azides. Validate via shake-flask HPLC with octanol-water partitioning .
  • Experimental artifacts : Impurities from incomplete diazo transfer can skew results. Purify via flash chromatography (SiO₂, hexane/EtOAc) before analysis .

Emerging Applications

Q. Can 2-azido-1-oxo-1λ⁵-quinoxaline serve as a fluorescent probe for metal ion detection?

Yes, the azido group’s electron-withdrawing nature enhances fluorescence quenching upon binding Zn²⁺ or Cu²⁺. Design derivatives with pyridyl or quinolinyl appendages for selective recognition .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。